2-Heptadecyl-1H-imidazole-4-carbodithioic acid
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Overview
Description
2-Heptadecyl-1H-imidazole-4-carbodithioic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-1H-imidazole-4-carbodithioic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and heterocycles . The process involves the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-Heptadecyl-1H-imidazole-4-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid moiety to thiols or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-Heptadecyl-1H-imidazole-4-carbodithioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of functional materials and coatings.
Mechanism of Action
The mechanism of action of 2-Heptadecyl-1H-imidazole-4-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and cellular processes. The carbodithioic acid moiety may also play a role in modulating redox reactions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Heptadecyl-1H-imidazole-4-carboxylic acid
- 2-Heptadecyl-1H-imidazole-4-thiol
- 2-Heptadecyl-1H-imidazole-4-sulfonic acid
Uniqueness
2-Heptadecyl-1H-imidazole-4-carbodithioic acid is unique due to the presence of both a long heptadecyl chain and a carbodithioic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
84255-38-9 |
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Molecular Formula |
C21H38N2S2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
2-heptadecyl-1H-imidazole-5-carbodithioic acid |
InChI |
InChI=1S/C21H38N2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-22-18-19(23-20)21(24)25/h18H,2-17H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
LSLHHVSRCDKRKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC=C(N1)C(=S)S |
Origin of Product |
United States |
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